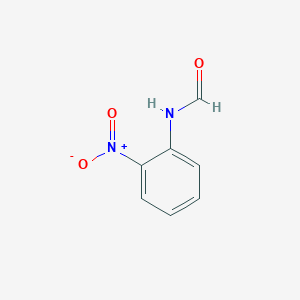

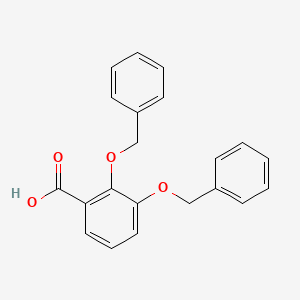

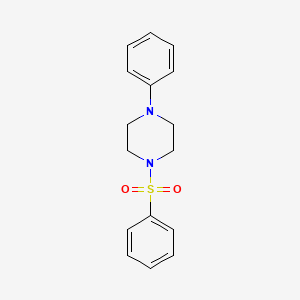

![molecular formula C15H20ClNO B3056859 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride CAS No. 7479-34-7](/img/structure/B3056859.png)

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride

Overview

Description

Synthesis Analysis

The compound is obtained via a one-pot synthesis . The process involves adding benzaldehyde and butan-1-amine to 2-naphthol without solvent under nitrogen. The temperature is gradually raised to 120°C in one hour, and the mixture is stirred at this temperature for 10 hours .Molecular Structure Analysis

The molecular structure of the compound is stabilized by an intra-molecular O-H⋯N hydrogen bond . The dihedral angle between the fused ring system and the phenyl ring is 78.27° . The crystal packing is characterized by helical chains of molecules linked by C-H⋯O hydrogen bonds .Chemical Reactions Analysis

The compound is involved in Betti-type reactions . It reacts with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.40 . It crystallizes in an orthorhombic system with cell parameters a = 10.842 (7) Å, b = 16.651 (7) Å, c = 9.787 (6) Å .Scientific Research Applications

Catalytic Applications

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride and its derivatives have been noted for their potential in catalysis. For instance, a derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol (compoundⅠ), has been highlighted as an effective organocatalyst for asymmetric Michael addition, with the study focusing on understanding the catalyzing mechanism through 1D and 2D nuclear magnetic resonance (NMR) experiments (Cui Yan-fang, 2008).

Nonlinear Optical Properties

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride derivatives have also been researched for their nonlinear optical properties. A study on 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol revealed its potential in optoelectronics and photonics due to its notable third-order nonlinear optical parameters, such as nonlinear refractive index, nonlinear absorption coefficient, and third-order susceptibility (M. Sreenath, I. Joe, V. Rastogi, 2018).

Fluorescent Chemosensor and Logic Gate Behavior

The compound's derivatives have also been explored for their applications in sensing and logic gate behaviors. A study on 1-((E)-(2-((2-nitrobenzyl)(2-((E)-(2-hydroxynaphthalen-1-yl)methyleneamino)ethyl)amino)ethylimino)methyl)naphthalen-2-ol (H(2)L) pointed out its high selectivity and sensitivity in detecting Zn(2+) ions and its utilization in fluorescent AND logic gate at the molecular level (R. Azadbakht, H. Keypour, 2012).

properties

IUPAC Name |

1-(butylaminomethyl)naphthalen-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO.ClH/c1-2-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17;/h4-9,16-17H,2-3,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFDXENBGZEVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC2=CC=CC=C21)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639523 | |

| Record name | 1-[(Butylamino)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride | |

CAS RN |

7479-34-7 | |

| Record name | NSC401632 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Butylamino)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

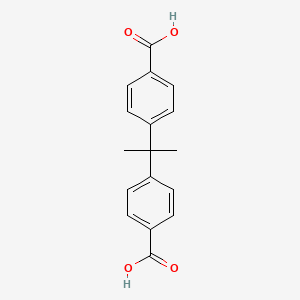

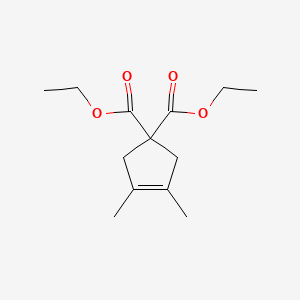

![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)